molecular formula C8H11N2O3P B2980118 4-Dimethylphosphoryl-2-nitroaniline CAS No. 2361635-82-5

4-Dimethylphosphoryl-2-nitroaniline

Cat. No. B2980118
CAS RN: 2361635-82-5
M. Wt: 214.161
InChI Key: VDWHHDSTRVJNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dimethylphosphoryl-2-nitroaniline is a chemical compound with the molecular formula C8H11N2O3P . It has a molecular weight of 214.16 and is typically found in powder form . The IUPAC name for this compound is (4-amino-3-nitrophenyl)dimethylphosphine oxide .


Molecular Structure Analysis

The InChI code for 4-Dimethylphosphoryl-2-nitroaniline is 1S/C8H11N2O3P/c1-14(2,13)6-3-4-7(9)8(5-6)10(11)12/h3-5H,9H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Dimethylphosphoryl-2-nitroaniline is a powder that is stored at room temperature . Nitro compounds, like this one, are known to have high dipole moments, falling between 3.5 D and 4.0 D, depending on the nature of the compound .

Scientific Research Applications

Environmental Contaminant Degradation

Nitroaromatic compounds like 4-Dimethylphosphoryl-2-nitroaniline are prevalent in environmental pollutants due to their use in pesticides, pharmaceuticals, and explosives. Research by Kadoya et al. (2018) on the anaerobic coupling reactions of nitroaromatics illustrates the complex pathways through which these compounds can degrade or transform in the environment, potentially leading to the formation of more toxic compounds or their incorporation into soil organic matter (Kadoya et al., 2018).

Biotechnological Applications

4-Dimethylphosphoryl-2-nitroaniline has implications in biotechnology, particularly in the study of protein phosphorylation. Lemke et al. (2007) demonstrated the use of a photocaged amino acid, related to nitroaniline derivatives, for noninvasive photoactivation of protein phosphorylation in living cells. This approach allows for the precise control of cellular processes, opening new avenues for research in molecular biology and genetics (Lemke et al., 2007).

Organic Synthesis and Electrochemistry

The electrochemical properties of nitroaromatic compounds are central to various synthetic applications. For instance, the study by He et al. (2005) on the cathodic dimerization of 4-nitrobenzylbromide, a process related to the chemical behavior of 4-Dimethylphosphoryl-2-nitroaniline, showcases the potential for electrolyte-free organic synthesis in micro-gap flow cells, highlighting efficient methods for producing dimeric compounds (He et al., 2005).

Optical and Electronic Materials

The piezoelectric and optical properties of organic nitroaniline derivatives are of significant interest for the development of new materials. Baptista et al. (2022) explored the use of N,N-Dimethyl-4-nitroaniline nano crystals in poly-L-lactic acid electrospun fibers, demonstrating their high piezoelectric output and potential applications in energy harvesting and solid-state blue emitters. This research indicates the versatility of nitroaniline derivatives in creating advanced materials for electronic and optical applications (Baptista et al., 2022).

Chemical Analysis and Environmental Monitoring

The nitration reactions of aromatic compounds, such as those involving derivatives of nitroaniline, are crucial for chemical analyses and environmental monitoring. Englmaier's (1983) work on the nitration of 2,4-dimethylphenol for nitrate analysis exemplifies the application of nitroaromatic chemistry in developing sensitive and precise analytical methods for detecting environmental pollutants (Englmaier, 1983).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs affected include the blood and hematopoietic system .

Future Directions

While specific future directions for 4-Dimethylphosphoryl-2-nitroaniline are not mentioned in the available resources, the study of nitroanilines in general has attracted interest due to their potential applications and environmental impacts . Future research could focus on exploring more efficient and environmentally friendly methods for the reduction of nitroanilines .

properties

IUPAC Name

4-dimethylphosphoryl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2O3P/c1-14(2,13)6-3-4-7(9)8(5-6)10(11)12/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWHHDSTRVJNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylphosphoryl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.